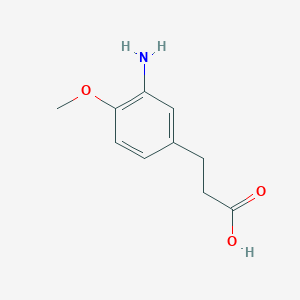

3-(3-Amino-4-methoxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3-Amino-4-methoxyphenyl)propanoic acid” is a chemical compound with the CAS Number 859189-60-9 . It has a molecular weight of 195.22 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular formula of “3-(3-Amino-4-methoxyphenyl)propanoic acid” is C10H13NO3 . The InChI code is InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) . The Canonical SMILES string is COC1=CC=C(C=C1)C(CC(=O)O)N .

Physical And Chemical Properties Analysis

“3-(3-Amino-4-methoxyphenyl)propanoic acid” has a molecular weight of 195.21 g/mol . It has a XLogP3 value of -1.4, indicating its solubility in water and lipids . The compound is typically stored at room temperature and comes in a powder form .

Applications De Recherche Scientifique

Antioxidant, Anti-inflammatory, and Antiulcer Properties

Research has synthesized and evaluated novel compounds structurally related to 3-(3-Amino-4-methoxyphenyl)propanoic acid. These compounds have shown significant antioxidant, anti-inflammatory, and antiulcer activities, indicating their potential in therapeutic applications. Specifically, certain derivatives exhibited antioxidant action comparable to standards and showed promising efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).

Material Modification and Medical Application

Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with amines including 3-(4-hydroxyphenyl)propanoic acid derivatives have been developed for medical applications. These modified polymers exhibited increased swelling, enhanced thermal stability, and significant antibacterial and antifungal activities, making them suitable for various medical uses (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Compounds structurally related to 3-(3-Amino-4-methoxyphenyl)propanoic acid, like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, have been studied for their corrosion inhibition properties. These compounds demonstrated high efficiency in preventing corrosion on mild steel surfaces, particularly in acidic environments. They primarily act as cathodic inhibitors and form protective films on the metal surface, which is critical in industrial applications (Gupta et al., 2016).

Drug Research and Chiral Catalysis

3-(3-Amino-4-methoxyphenyl)propanoic acid and its derivatives are extensively used in drug research due to their presence in various pharmaceutical intermediates. For instance, S-3-amino-3-phenylpropionic acid, a structurally related compound, is a crucial intermediate for the synthesis of S-dapoxetine, approved for treating premature ejaculation. The chiral catalysis of these compounds showcases their significance in developing enantiopure pharmaceutical compounds, highlighting their potential in drug synthesis and development (Li et al., 2013).

Biochemical and Chemical Synthesis

The biochemical and chemical properties of 3-(3-Amino-4-methoxyphenyl)propanoic acid derivatives facilitate various synthesis processes. They are employed in producing valuable organic compounds, including 3-amino enones and 1,3-diketones, which serve as precursors for a multitude of heterocyclic, carbocyclic compounds, or as ligands in metal complexes. This versatility makes them integral in the synthesis of compounds like avobenzone, commonly used in sunscreen lotions (Rao & Muthanna, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

3-(3-amino-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNCQCURLYEOQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Amino-4-methoxyphenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.